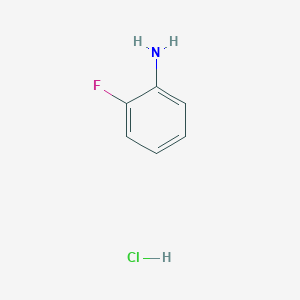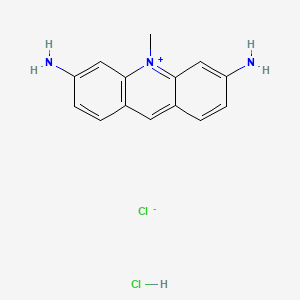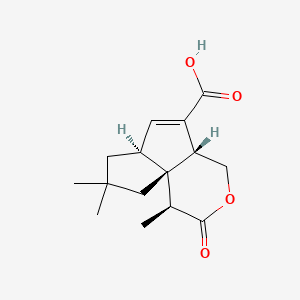
pentalenolactone D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone D is a sesquiterpene lactone obtained by regioselective Bayer-Villiger oxidation of 1-deoxy-11-oxopentalenic acid. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone D(1-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Analysis : Pentalenolactone biosynthetic gene clusters were identified in Streptomyces, with specific enzymes like PenE and PntE catalyzing key reactions in its synthesis (Seo et al., 2011). This research offers insights into the genetic and enzymatic pathways involved in pentalenolactone production.
Inhibitory Effects on Cell Proliferation : Studies have shown that pentalenolactone can inhibit rat vascular smooth muscle cell proliferation, indicating its potential in vascular health research (Ikeda et al., 2001).
Impact on Glucose Metabolism : Pentalenolactone specifically inhibits glucose metabolism by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase (Duszenko et al., 1982). This property is significant for understanding metabolic pathways in various organisms.
Enzyme Inhibition Studies : The compound has been studied for its effects on different glyceraldehyde-3-phosphate dehydrogenases, demonstrating its specificity and potential for biochemical studies (Mann & Mecke, 1979).
Chemical Synthesis and Structure Elucidation : Research on the enantiospecific synthesis of the pentalenolactone skeleton, utilizing D-glucose, offers valuable insights into its chemical structure and potential synthetic pathways (Pellegrinet & Spanevello, 1997).
Sensitization to Hyperthermia in Cancer Cells : Pentalenolactone has been used to sensitize cultured Chinese hamster cells to hyperthermia, an approach that can be relevant in cancer treatment research (Nagle et al., 1985).
Transcriptional Regulation in Biosynthesis : The study of transcriptional regulators like PenR and PntR in the biosynthesis of pentalenolactone in Streptomyces provides a deeper understanding of its molecular regulation (Zhu et al., 2013).
Exploration of Enzymatic Functions : The multifunctional nature of enzymes like PtlD in the biosynthesis pathway of pentalenolactone has been elucidated, contributing to our understanding of complex enzymatic activities (Deng et al., 2019).
Eigenschaften
Produktname |
pentalenolactone D |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(1S,4aR,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H20O4/c1-8-13(18)19-6-11-10(12(16)17)4-9-5-14(2,3)7-15(8,9)11/h4,8-9,11H,5-7H2,1-3H3,(H,16,17)/t8-,9-,11+,15-/m1/s1 |
InChI-Schlüssel |
MRLXXQBBRNRWDA-LIEMUPCESA-N |
Isomerische SMILES |
C[C@@H]1C(=O)OC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Kanonische SMILES |
CC1C(=O)OCC2C13CC(CC3C=C2C(=O)O)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



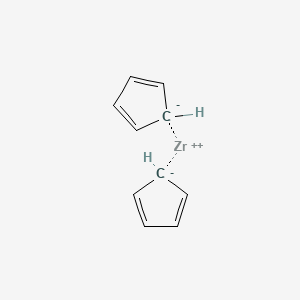
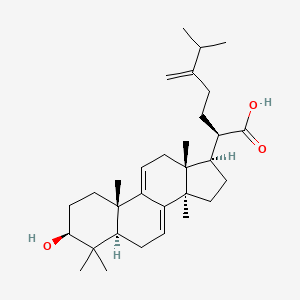
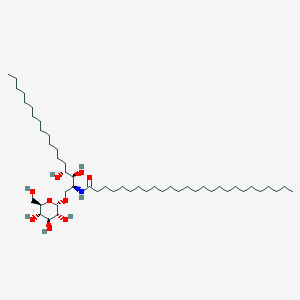
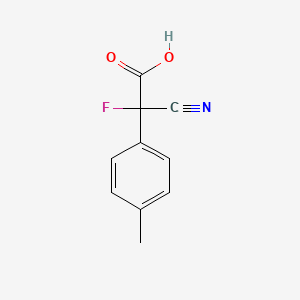
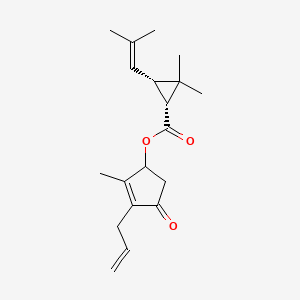

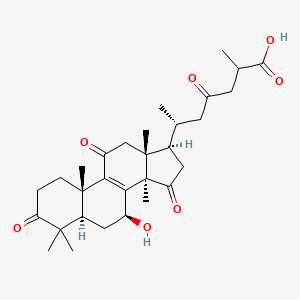
![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
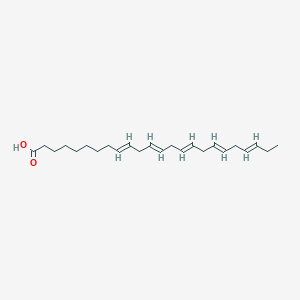
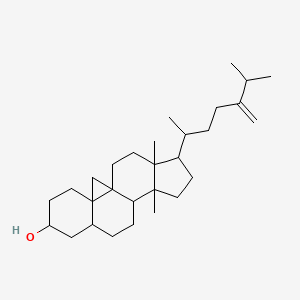
![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)
